molecular formula C17H19NO3 B14960711 9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B14960711
M. Wt: 285.34 g/mol
InChI Key: AIBLMJQIVJHQEA-UHFFFAOYSA-N
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Description

9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrroloquinoline structure, followed by the introduction of acetyl and methyl groups through various chemical reactions. Common reagents used in these steps include acetyl chloride, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione apart from these similar compounds is its unique fused ring structure and the specific arrangement of functional groups

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

5-acetyl-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione

InChI

InChI=1S/C17H19NO3/c1-8-6-11-9(2)7-17(4,5)18-14(11)13(12(8)10(3)19)15(20)16(18)21/h6,9H,7H2,1-5H3

InChI Key

AIBLMJQIVJHQEA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C(=C3C(=O)C2=O)C(=O)C)C)(C)C

Origin of Product

United States

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